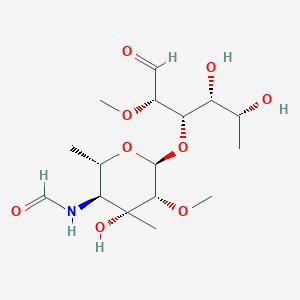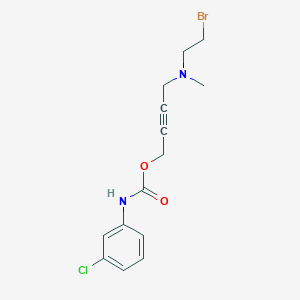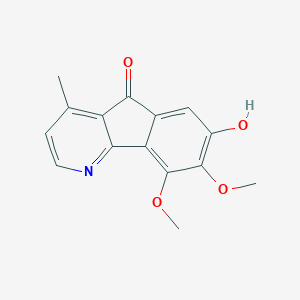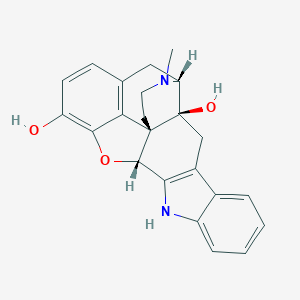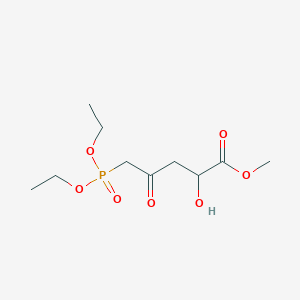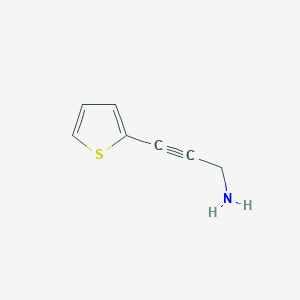
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, commonly known as BBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBI is a member of the imidazolidine-2,4-dione family, which has been extensively studied for their biological and pharmacological properties. In
Mechanism of Action
The mechanism of action of BBI is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. BBI has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
BBI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BBI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BBI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, BBI has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of BBI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BBI is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of BBI is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of BBI is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BBI. One area of interest is the development of BBI-based drugs for the treatment of cancer and viral infections. Another area of research is the use of BBI as a fluorescent probe for imaging and detecting biological molecules. Further studies are also needed to fully understand the mechanism of action of BBI and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, or BBI, is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of BBI is relatively simple, and it has been shown to have antitumor, antiviral, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action of BBI and its potential applications in drug development and other scientific research areas.
Synthesis Methods
The synthesis of BBI is a multi-step process that involves the reaction between 4-bromobenzaldehyde and ethyl glycinate hydrochloride to form 1,3-bis(4-bromophenyl)-5-ethoxyimidazolidine-2,4-dione. This intermediate product is then reacted with sodium ethoxide and diethyl sulfate to form the final product, BBI. The yield of BBI is typically around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
BBI has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. BBI has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. BBI has also been studied for its potential use as a fluorescent probe for imaging and detecting biological molecules.
properties
CAS RN |
113567-53-6 |
|---|---|
Product Name |
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
Molecular Formula |
C19H18Br2N2O4 |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Br2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
DDPQCTMIWNZXHV-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
Canonical SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



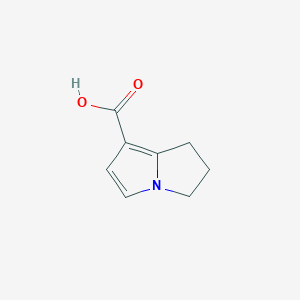
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

